![molecular formula C37H46O15 B1243857 (2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl) benzoate](/img/structure/B1243857.png)
(2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl) benzoate
Overview
Description
Kansuinine A is a natural product found in Euphorbia kansui with data available.
Scientific Research Applications
Pharmacokinetic Study
A pharmacokinetic study using LC-MS/MS method established the measurement of Kansuinine A in rat plasma. This provided insights for drug development and clinical applications of Kansuinine A (Jiang, Liu, & Xue, 2021).
Synthesis Research
Research on the synthesis of Kansuinine A involves creating its cyclopentane segment, a significant step in its total synthesis, highlighting the compound's complex structure and potential pharmaceutical applications (Shimokawa, Takamura, & Uemura, 2007).
Cytotoxicity Analysis
Studies have shown that Kansuinine A, among other terpenoids isolated from Euphorbia kansui, exhibits cytotoxicity against human normal cell lines, which is crucial for understanding its potential therapeutic applications and safety profile (Zhang et al., 2012).
Potential for COVID-19 Treatment
Kansuinine A has been identified as a compound with potential traits for the treatment of COVID-19 due to its affinity and binding properties with key proteins associated with the virus (Khan & Roomi, 2020).
Anti-Tumor Components
Bioassay-guided separation identified Kansuinine A as one of the anti-tumor components in Euphorbia kansui, demonstrating its potential in cancer treatment (Ma, Yang, Lu, & Zhang, 2016).
Inhibitory Effect on IL-6-Induced Stat3 Activation
Kansuinine A has been found to inhibit IL-6-induced Stat3 activation, suggesting its potential use in treating conditions associated with abnormal IL-6 signaling (Chang et al., 2010).
Anti-Proliferation Activity in Cancer Cells
Research indicates that Kansuinine A, along with other terpenoids from Euphorbia kansui, exhibits significant anti-proliferation activities in various human cancer cell lines, underscoring its potential as an anticancer agent (Hou et al., 2017).
Proinflammatory Constituents
Kansuinine A is identified as a key proinflammatory constituent of Euphorbia kansui roots, important for understanding its role in inflammatory responses (Shu et al., 2009).
Fibroblast Survival Assay
In a study focusing on TrkA fibroblast survival, Kansuinine A showed potential biological activity, indicating its relevance in cell survival and growth processes (Pan et al., 2004).
Termiticidal Activity
Interestingly, Kansuinine A has been tested for termiticidal activity, demonstrating its potential use in pest control applications (Shi, Izumi, Baba, & Nakajima, 2008).
Xenopus Embryonic Cells Study
Kansuinine A was studied for its effects on the proliferation of embryonic cells from Xenopus embryos, providing insights into its mechanism of action at the cellular level (Okouchi et al., 2005).
Properties
IUPAC Name |
(2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46O15/c1-17-16-36(51-24(8)42)26(28(17)46-20(4)38)29(47-21(5)39)18(2)30(48-22(6)40)31(50-34(44)25-14-12-11-13-15-25)33(49-23(7)41)35(9,10)32-27(43)19(3)37(36,45)52-32/h11-15,17,19,26,28-33,45H,2,16H2,1,3-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHCUWUNVKZFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C)C(C(=C)C(C(C(C(C3C(=O)C(C2(O3)O)C)(C)C)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


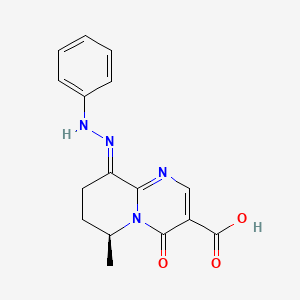
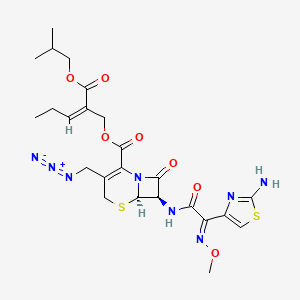
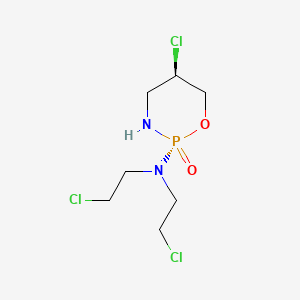
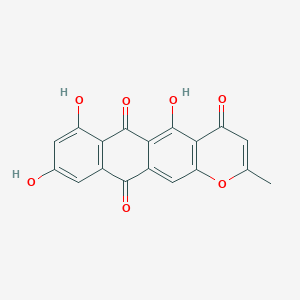
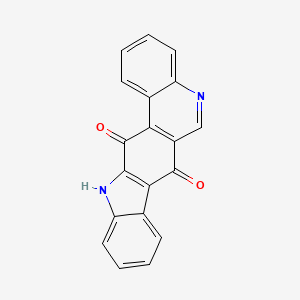


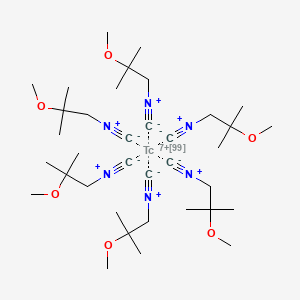
![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1243787.png)
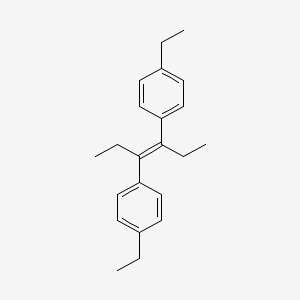
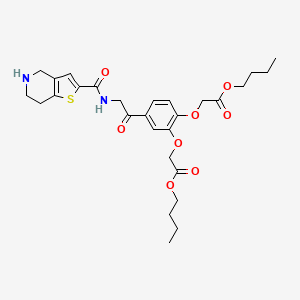
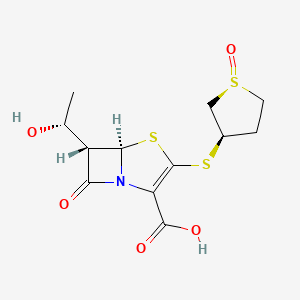
![4-[[5-[2-[2-(2-Methoxyphenyl)-4,10-dihydroimidazo[2,1-c][1,4]benzodiazepin-5-yl]-2-oxoethyl]imidazol-1-yl]methyl]benzonitrile](/img/structure/B1243794.png)
![2-[(1S,2S,4R)-2-Hydroxy-7,7-dimethyl-1-(spiro[indene-1,4'-piperidine]-1'-ylsulfonylmethyl)-2-bicyclo[2.2.1]heptanyl]acetic acid](/img/structure/B1243795.png)
